1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide

Catalog No.
S6790143
CAS No.
1421491-52-2
M.F
C14H14N4O2S
M. Wt
302.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azet...

CAS Number

1421491-52-2

Product Name

1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide

IUPAC Name

1-acetyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

InChI

InChI=1S/C14H14N4O2S/c1-9(19)18-6-11(7-18)13(20)17-14-16-12(8-21-14)10-3-2-4-15-5-10/h2-5,8,11H,6-7H2,1H3,(H,16,17,20)

InChI Key

QUMUZJBUJKVXML-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3

1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a complex organic compound with a molecular formula of C14H14N4O2S and a molecular weight of 302.35 g/mol. This compound features a four-membered nitrogen-containing azetidine ring, which is substituted with both an acetyl group and a pyridinyl-thiazole moiety, enhancing its biological activity and potential therapeutic applications. The compound was first synthesized by AstraZeneca in 2011 and has garnered attention for its ability to inhibit the monocarboxylate transporter 4 (MCT4), a protein implicated in lactic acid transport across cell membranes, making it a candidate for cancer treatment due to its potential to alter tumor metabolism.

The synthesis of 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide involves several key reactions:

  • Formation of the Thiazole Intermediate: The initial step involves the reaction of 2-aminothiazole with pyridine-3-carbaldehyde to yield the 4-(pyridin-3-yl)-1,3-thiazol-2-amine intermediate.
  • Acetylation: This intermediate is then reacted with acetyl chloride to introduce the acetyl group.
  • Cyclization: Finally, the product undergoes cyclization with azetidine-3-carboxylic acid to form the target compound.

These reactions highlight the compound's synthetic complexity and the strategic use of functional groups to achieve desired biological properties.

1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide exhibits significant biological activities:

  • Inhibition of MCT4: The compound's primary mechanism involves the inhibition of MCT4, leading to lactic acid accumulation in the extracellular environment, which may enhance therapeutic outcomes in various cancers.
  • Antimicrobial Properties: It has also demonstrated promising activity against gram-positive bacteria such as Staphylococcus aureus, indicating potential applications in treating bacterial infections .

The synthesis methods for this compound typically involve multi-step organic reactions. A summarized pathway includes:

  • Condensation Reaction: Combining 2-aminothiazole with pyridine derivatives.
  • Acetylation: Using acetyl chloride for introducing the acetyl group.
  • Cyclization: Reacting with azetidine derivatives to form the final azetidine structure.

These methods are essential for producing the compound in sufficient purity and yield for further biological evaluation.

The unique properties of 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide lend themselves to various applications:

  • Cancer Therapy: Its ability to inhibit MCT4 positions it as a candidate for novel cancer treatments aimed at metabolic modulation.
  • Antibacterial Agents: The compound's efficacy against certain bacterial strains suggests its potential use in developing new antibiotics .

Interaction studies have focused on understanding how 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide interacts with biological targets:

  • MCT4 Binding Studies: Research indicates that this compound binds effectively to MCT4, inhibiting its function and altering lactic acid transport dynamics in cancer cells.

These interactions are crucial for evaluating therapeutic efficacy and safety profiles in preclinical models .

Several compounds share structural or functional similarities with 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide. Notable examples include:

Compound NameStructureKey Activity
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamideStructureAntimicrobial
5-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide-Anticancer
4-(pyridin-2-yloxy)thiazole derivatives-Antimicrobial

Uniqueness

The uniqueness of 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide lies in its specific combination of an azetidine core with both thiazole and pyridine functionalities, which enhances its inhibitory activity against MCT4 compared to other similar compounds that may not possess such a diverse structural framework.

This comprehensive overview highlights the significance of this compound in medicinal chemistry and its potential for future research and application in therapeutic contexts.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

302.08374688 g/mol

Monoisotopic Mass

302.08374688 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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